molecular formula C14H10N2O B14613870 3-Phenoxy-1H-isoindol-1-imine CAS No. 60460-27-7

3-Phenoxy-1H-isoindol-1-imine

Cat. No.: B14613870
CAS No.: 60460-27-7
M. Wt: 222.24 g/mol
InChI Key: PQPCFOWICSPCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxy-1H-isoindol-1-imine is a heterocyclic compound featuring an isoindole backbone substituted with a phenoxy group at the 3-position and an imine group at the 1-position.

Properties

CAS No.

60460-27-7

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-phenoxyisoindol-1-imine

InChI

InChI=1S/C14H10N2O/c15-13-11-8-4-5-9-12(11)14(16-13)17-10-6-2-1-3-7-10/h1-9,15H

InChI Key

PQPCFOWICSPCKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=N)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-1H-isoindol-1-imine typically involves the condensation of an aromatic amine with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of phenoxybenzaldehyde and aniline under acidic conditions to form the imine intermediate, which then undergoes cyclization to yield the desired isoindole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-1H-isoindol-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted isoindole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Phenoxy-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and the biological context. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy in 1-Imino-6-methoxy-1H-isoindol-3-amine) enhance solubility and alter tautomeric equilibria, while electron-withdrawing groups (e.g., nitro in 1-[(3-nitrophenyl)imino]-1H-isoindol-3-amine) may increase stability and reactivity .
  • Aryl Substitutions : Bulky aryl groups (e.g., 4-methoxyphenyl) influence regioselectivity in reactions, as seen in electrophilic substitution studies .

Physical and Chemical Properties

Thermal Stability and Density

  • 1-Imino-1H-isoindol-3-amine decomposes at 295°C , with a density of 1.4±0.1 g/cm³ .
  • 1-Imino-6-methoxy-1H-isoindol-3-amine lacks reported thermal data but shares a molecular weight of 175.19 g/mol .

Reactivity

  • Regioselectivity: 1-(Arylimino)-1H-isoindol-3-amines undergo regioselective reactions with aryl isocyanates, forming stable urea derivatives .
  • Tautomerism: The imine-amino tautomerism in these compounds affects their nucleophilic and electrophilic behavior, particularly in solvent-dependent reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.